4-(Isoxazol-5-yl)aniline
Overview
Description
4-(Isoxazol-5-yl)aniline is a chemical compound with the molecular formula C9H8N2O It consists of an aniline moiety substituted with an isoxazole ring at the para position Isoxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Synthetic Routes and Reaction Conditions:
Cycloaddition Reaction: One common method for synthesizing isoxazole derivatives involves the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Base-Catalyzed Condensation: Another method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions using metal catalysts. The reaction conditions are optimized to maximize yield and minimize by-products. The use of eco-friendly and cost-effective catalysts is a growing trend in industrial synthesis.
Types of Reactions:
Oxidation: Isoxazole derivatives can undergo oxidation reactions to form various oxidized products.
Substitution: Substitution reactions on the isoxazole ring can be performed using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoxazole-5-ones, while reduction can produce isoxazolines .
Scientific Research Applications
4-(Isoxazol-5-yl)aniline has a wide range of applications in scientific research:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: This compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Isoxazol-5-yl)aniline involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activities. The compound can inhibit or activate various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-(Isoxazol-3-yl)aniline: Similar structure but with the isoxazole ring at a different position.
4-(Thiazol-5-yl)aniline: Contains a thiazole ring instead of an isoxazole ring.
4-(Oxazol-5-yl)aniline: Contains an oxazole ring instead of an isoxazole ring.
Uniqueness: 4-(Isoxazol-5-yl)aniline is unique due to the specific positioning of the isoxazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
4-(1,2-oxazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTUTYMFRUNOBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588682 | |
Record name | 4-(1,2-Oxazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-73-5 | |
Record name | 4-(5-Isoxazolyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832740-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,2-Oxazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,2-oxazol-5-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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